molecular formula C13H13BrO4 B13042956 Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate

Cat. No.: B13042956
M. Wt: 313.14 g/mol
InChI Key: CMJNNSBAPYCBKO-UHFFFAOYSA-N
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Description

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate ( 2074608-36-7) is a chemical compound of significant interest in medicinal and organic chemistry research. It belongs to the chroman-4-one family, a class of heterocyclic compounds recognized as privileged structures in drug discovery due to their broad and potent biological activities . The core chroman-4-one scaffold is a ubiquitous motif found in numerous natural products and pharmaceuticals, exhibiting diverse physiological properties such as antibacterial, antioxidant, and anti-inflammatory activities . The specific substitution pattern of this compound, featuring a bromine atom at the 6-position and an ester-functionalized propanoate chain, makes it a valuable intermediate for the synthesis of more complex molecules and for structure-activity relationship (SAR) studies. This compound is particularly useful in the exploration of novel therapeutic agents. Chroman-4-one derivatives have demonstrated promising anti-diabetic properties in patent literature, highlighting their potential in metabolic disease research . Furthermore, analogous structures have been investigated for their anti-leishmanial activities, with activity favored in compounds bearing specific lipophilic extensions . The ester functional group within the molecule is a key handle for further chemical modification, allowing researchers to synthesize a diverse array of derivatives for biological screening . Its molecular formula is C13H13BrO4 and it has a molecular weight of 313.15 g/mol . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C13H13BrO4

Molecular Weight

313.14 g/mol

IUPAC Name

methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate

InChI

InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3

InChI Key

CMJNNSBAPYCBKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

1. Integrin Inhibition:
Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate has been identified as a potential integrin inhibitor. Integrins are critical in cell adhesion and signaling, making them targets for treating various diseases, including cancer and cardiovascular disorders. The compound's derivatives have shown efficacy in inhibiting fibrinogen binding to integrin receptors, which is crucial for controlling thrombosis and related conditions .

2. Antimicrobial Activity:
Research indicates that compounds similar to this compound exhibit antimicrobial properties. These compounds can be utilized in medical devices and implants to prevent infections due to their antiseptic action . The effectiveness of these compounds against various pathogens suggests their potential in developing new antimicrobial agents.

3. Antiproliferative Effects:
Studies have demonstrated that chromanone derivatives, including this compound, possess antiproliferative properties against cancer cell lines. These effects are attributed to the compound's ability to inhibit specific enzymes involved in cancer cell proliferation, such as sirtuin 2 . This opens avenues for further research into their use as anticancer therapeutics.

Synthetic Chemistry Applications

1. Synthesis of Complex Molecules:
this compound serves as a versatile building block in organic synthesis. Its unique structural features allow chemists to create complex molecules through various reactions, including nucleophilic additions and cyclizations . This versatility is particularly valuable in the synthesis of biologically active compounds.

2. Development of Prodrugs:
The compound can be modified to create prodrugs—chemicals that become active only after undergoing metabolic conversion within the body. This strategy enhances the bioavailability and therapeutic efficacy of drugs derived from this compound . Such modifications can lead to improved pharmacokinetic profiles.

Case Studies

Study Focus Findings
Study on Integrin InhibitionInvestigated the role of chromanone derivatives in inhibiting integrin-mediated processesDemonstrated significant inhibition of fibrinogen binding, suggesting potential for treating thrombotic diseases
Antimicrobial Efficacy ResearchEvaluated the antimicrobial properties of related compoundsFound effective against various bacterial strains, indicating potential for use in medical devices
Antiproliferative Activity AssessmentAssessed the effects of chromanone derivatives on cancer cell linesShowed promising results in inhibiting proliferation, supporting further exploration as anticancer agents

Mechanism of Action

The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Table 1: Key Structural Features and Molecular Data

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Melting Point (°C)
This compound Chroman-4-one 6-Br, 4-Oxo, propanoate ester C₁₃H₁₃BrO₄ 325.15 (calculated) Not reported
6-Bromo-8-methoxy-3-(methoxycarbonyl)-2H-chromen-2-one Chromen-2-one 6-Br, 8-OMe, methoxycarbonyl C₁₂H₉BrO₅ 335.10 (as [M+Na]⁺) 209–210
Ethyl 3-[6-chloro-4-methyl-7-(benzyloxy)-2-oxo-2H-chromen-3-yl]propanoate Chromen-2-one 6-Cl, 4-Me, 7-benzyloxy C₂₂H₂₁ClO₅ 400.85 N/A
Methyl (S)-3-(dimethyl(phenyl)silyl)-3-((2R,3R,4R)-6-methoxy-3-methyl-4-phenylchroman-2-yl)propanoate Chroman 6-OMe, 3-Me, 4-Ph, silyl group C₂₅H₃₂O₅Si 448.60 57–62
Methyl 3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-6-yl)propanoate Chromen-2-one 7-OH, 4-Me C₁₄H₁₄O₅ 262.26 Not reported

Key Observations:

Core Structure: Chroman-4-one (target compound) vs. chromen-2-one (): Chroman-4-one is a saturated benzopyran with a ketone at position 4, while chromen-2-one is unsaturated with a ketone at position 2. The silyl-substituted chroman in introduces steric bulk, reducing crystallinity (lower mp = 57–62°C) compared to polar chromenones (e.g., : mp = 209–210°C) .

Substituent Effects: Halogens: Bromine (target compound, ) vs. chlorine (). Bromine’s larger atomic radius and stronger electron-withdrawing effect may enhance electrophilic reactivity. Oxygenated Groups: The 4-oxo group in the target compound vs. 2-oxo in chromenones (). This positional shift alters hydrogen-bonding and dipole interactions. Lipophilicity: Benzyloxy () and silyl groups () increase hydrophobicity, whereas hydroxy () enhances polarity.

Table 2: Spectral Data Highlights

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹) MS Data
Target Compound Inferred: δ 3.9 (OCH₃), aromatic protons near δ 7.0–8.0 ~163 (ester C=O), ~190 (4-oxo) ~1750 (C=O) Not reported
8.45 (s, 1H, chromenone H), 3.98 (s, OCH₃) 163.4 (ester C=O), 155.5 (chromenone C=O) 1761 (C=O) m/z 335 [M+Na]⁺
Not specified (complex splitting due to silyl and stereochemistry) Not reported Not reported HRMS consistent with C₂₅H₃₂O₅Si
Not reported Not reported Not reported Molecular ion at m/z 400.85

Key Findings:

  • NMR : ’s chromen-2-one shows a deshielded singlet at δ 8.45 for the H adjacent to the ketone, absent in chroman-4-one derivatives due to saturation .
  • IR : Strong carbonyl stretches (1700–1760 cm⁻¹) dominate in all compounds, with exact positions depending on conjugation (e.g., 1761 cm⁻¹ in vs. ~1750 cm⁻¹ inferred for the target compound).
  • Synthetic Methods: uses L-proline-catalyzed condensation in ionic liquids, suggesting eco-friendly routes for brominated chromenones . employs FeCl₃/lutidine for stereoselective silylation, highlighting the role of Lewis acids in complex substitutions .

Implications of Structural Differences

  • Reactivity : Bromine in the target compound may facilitate cross-coupling reactions (e.g., Suzuki-Miyaura), whereas chlorine () is less reactive.
  • Biological Activity : Hydroxy groups () could enhance hydrogen bonding with biological targets, while bulky silyl groups () might improve metabolic stability.
  • Solubility : The target compound’s ester and oxo groups likely confer moderate polarity, balancing solubility in organic and aqueous media.

Biological Activity

Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate is a compound belonging to the class of chromanones, which are known for their diverse biological activities. This article aims to detail the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C12H13BrO3
  • Molecular Weight : 299.14 g/mol
  • IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biochemical pathways. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The presence of the bromine atom enhances the compound's ability to interact with enzyme active sites, potentially inhibiting key metabolic pathways.
  • Antioxidant Activity : Similar to other chromanones, it may possess free radical scavenging properties, contributing to its protective effects against oxidative stress.
  • Modulation of Cell Signaling : The compound may influence signal transduction pathways, particularly those related to inflammation and cancer progression.

Biological Activity Overview

Activity TypeDescriptionReferences
Anticancer Exhibits potential in inhibiting tumor growth and inducing apoptosis in cancer cells.
Anti-inflammatory May reduce inflammation through modulation of inflammatory mediators.
Antioxidant Capable of scavenging free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition Inhibits specific enzymes involved in metabolic processes, possibly affecting drug metabolism.

Case Studies and Research Findings

  • Anticancer Properties :
    A study explored the effects of various chromanone derivatives on human cancer cell lines. This compound showed significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value indicating effective inhibition of cell proliferation. The mechanism was linked to the induction of apoptosis via caspase activation pathways .
  • Anti-inflammatory Effects :
    Research indicated that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, leading to reduced production of prostaglandins, which are mediators of inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .
  • Antioxidant Activity :
    A comparative analysis with known antioxidants revealed that this compound effectively scavenged DPPH radicals, demonstrating a strong antioxidant capacity that could protect against cellular oxidative damage .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via bromination of a chroman-4-one precursor. For example, bromine (Br₂) in acetic acid under controlled temperature (0–5°C) is a common brominating agent for β-keto esters . A multicomponent approach using substituted chromen-4-ones and propanoate derivatives, as described in analogous protocols, may also apply. Optimization of solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry of brominating agents is critical to minimize side reactions like over-bromination .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation. For example, single-crystal X-ray diffraction (SC-XRD) was used to resolve similar brominated chromanone derivatives, confirming substituent positions and stereochemistry . Complementary techniques like ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) should be employed to verify molecular weight, functional groups, and bromine isotopic patterns .

Q. What are the key reactivity patterns of the bromine substituent in this compound?

  • Methodological Answer : The bromine atom at the 6-position acts as a leaving group in nucleophilic substitution (e.g., Suzuki coupling) or elimination reactions. Its reactivity is influenced by the electron-withdrawing 4-oxo group, which polarizes the C-Br bond. For instance, in palladium-catalyzed cross-couplings, ligands like Pd(PPh₃)₄ enhance oxidative addition efficiency .

Advanced Research Questions

Q. How can synthetic protocols be optimized to address low yields in the bromination step?

  • Methodological Answer : Low yields often stem from competing hydrolysis or radical side reactions. Using anhydrous solvents (e.g., DMF or DCM), controlled addition rates of Br₂, and low-temperature conditions (-10°C) can mitigate these issues. Kinetic monitoring via in-situ IR spectroscopy to track carbonyl group consumption is recommended for real-time optimization .

Q. What strategies resolve contradictions in NMR data for regioselectivity in substituted chromanone derivatives?

  • Methodological Answer : Discrepancies in NMR assignments (e.g., aromatic proton splitting) arise from dynamic rotational isomerism. Variable-temperature NMR (VT-NMR) can stabilize conformers for clearer splitting patterns. Computational methods (DFT calculations) using Gaussian or ORCA software provide theoretical chemical shifts to cross-validate experimental data .

Q. How does the 4-oxo group influence the compound’s stability under varying pH conditions?

  • Methodological Answer : The 4-oxo group renders the compound prone to keto-enol tautomerism, affecting stability in basic media. Stability studies using HPLC-UV at pH 2–12 (buffered solutions) reveal degradation pathways. For example, enolization at pH > 8 accelerates hydrolysis of the ester moiety, necessitating storage in neutral, anhydrous conditions .

Q. What are the challenges in scaling up this compound for in vivo studies, and how are they addressed?

  • Methodological Answer : Scale-up introduces impurities from incomplete bromination or ester hydrolysis. Recrystallization from ethanol/water mixtures (7:3 v/v) improves purity. For biological compatibility, replace the methyl ester with a tert-butyl ester to enhance metabolic stability, followed by enzymatic cleavage in vivo .

Data Contradiction Analysis

Q. Why do different studies report conflicting reactivity of the 6-bromo substituent in cross-coupling reactions?

  • Methodological Answer : Contradictions arise from ligand choice and solvent effects. For example, Pd(OAc)₂ with XPhos ligands in toluene favors Stille coupling, while PdCl₂(dppf) in DMF enables Suzuki-Miyaura reactions. Systematic screening of ligands (Buchwald vs. Josiphos) and bases (K₂CO₃ vs. CsF) is advised to reconcile discrepancies .

Safety and Handling

Q. What safety protocols are critical when handling this brominated compound?

  • Methodological Answer : Brominated derivatives are potential skin/eye irritants. Use fume hoods, nitrile gloves, and PPE. Waste must be neutralized with 10% sodium thiosulfate to reduce bromine residues. Emergency procedures for spills include adsorption with inert materials (vermiculite) and disposal as halogenated waste .

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